molecular formula C7H4F3NO2 B13529311 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

Katalognummer: B13529311
Molekulargewicht: 191.11 g/mol
InChI-Schlüssel: HJQYOICHMGAQPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluoro group, and a nitro group

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. The reaction conditions often involve the use of metal catalysts such as copper or nickel to facilitate the formation of the difluoromethyl group . Industrial production methods may involve continuous flow processes to ensure high yields and purity .

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, nickel), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H4F3NO2

Molekulargewicht

191.11 g/mol

IUPAC-Name

1-(difluoromethyl)-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(7(9)10)6(5)11(12)13/h1-3,7H

InChI-Schlüssel

HJQYOICHMGAQPK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.